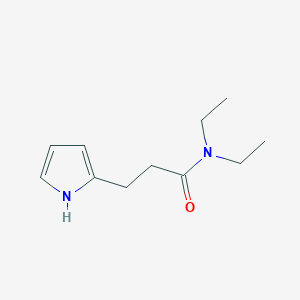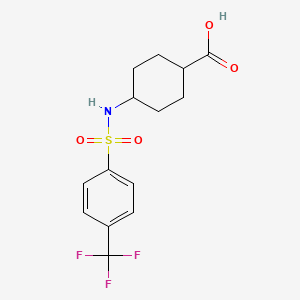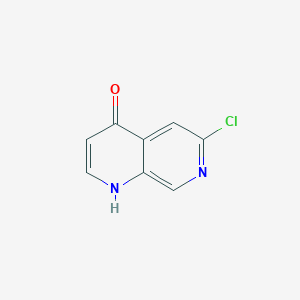![molecular formula C13H19ClFNO B1396806 [1-(4-Fluorobenzyl)piperidin-4-yl]methanol hydrochloride CAS No. 1332528-57-0](/img/structure/B1396806.png)
[1-(4-Fluorobenzyl)piperidin-4-yl]methanol hydrochloride
Vue d'ensemble
Description
“[1-(4-Fluorobenzyl)piperidin-4-yl]methanol hydrochloride” is a synthetic 1, 4-disubstituted piperidine . It’s one of the alcohol analogues that have been identified as promising due to their high activity and selectivity for the parasite . This compound belongs to the class of benzylpiperidine derivatives.
Applications De Recherche Scientifique
Antimalarial Properties
[1-(4-Fluorobenzyl)piperidin-4-yl]methanol hydrochloride and its analogues have been investigated for their potential antimalarial properties. A study by Ngemenya et al. (2018) evaluated synthetic 1, 4-disubstituted piperidines, including [1-(4-fluorobenzyl)piperidin-4-yl]methanol, for their antiplasmodial activity against chloroquine-sensitive and resistant strains of Plasmodium falciparum. The alcohol analogues, particularly those with a hydroxyl group at C-7’, showed significant activity and selectivity against the parasite, suggesting the potential of these compounds as antimalarial leads (Ngemenya et al., 2018).
Chemical Structure and Properties
The chemical structure and properties of various [1-(4-Fluorobenzyl)piperidin-4-yl]methanol hydrochloride derivatives have been explored extensively. Girish et al. (2008) synthesized [1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol and characterized its structure through spectroscopic techniques and X-ray crystallography. The study provided insights into the molecular conformation, revealing that the piperidine ring maintains a chair conformation and exhibits both inter- and intramolecular hydrogen bonding (Girish et al., 2008).
Corrosion Inhibition
The derivatives of [1-(4-Fluorobenzyl)piperidin-4-yl]methanol hydrochloride have been evaluated for their corrosion inhibition properties. Kaya et al. (2016) investigated the adsorption and corrosion inhibition properties of three piperidine derivatives on the corrosion of iron. Quantum chemical calculations and molecular dynamics simulations were utilized to understand the inhibition efficiencies, demonstrating that these compounds can serve as effective corrosion inhibitors (Kaya et al., 2016).
Antitubercular Activity
[1-(4-Fluorobenzyl)piperidin-4-yl]methanol hydrochloride derivatives have also been assessed for their antitubercular activity. Bisht et al. (2010) synthesized a series of compounds and evaluated their in vitro activity against Mycobacterium tuberculosis. Certain derivatives showed significant minimum inhibitory concentration (MIC) values, indicating their potential as antitubercular agents (Bisht et al., 2010).
Orientations Futures
The future directions for the research and development of “[1-(4-Fluorobenzyl)piperidin-4-yl]methanol hydrochloride” could involve further exploration of the core structure using chemistry approaches and biological screening including in vivo studies in an animal model of malaria . This could potentially yield important antimalarial leads .
Propriétés
IUPAC Name |
[1-[(4-fluorophenyl)methyl]piperidin-4-yl]methanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FNO.ClH/c14-13-3-1-11(2-4-13)9-15-7-5-12(10-16)6-8-15;/h1-4,12,16H,5-10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKXDDMHDCWWOLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)CC2=CC=C(C=C2)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(4-Fluorobenzyl)piperidin-4-yl]methanol hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



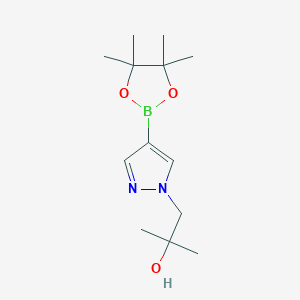
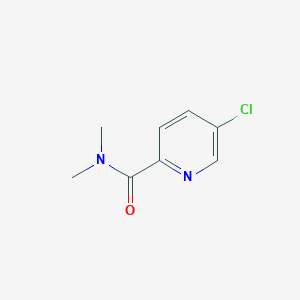

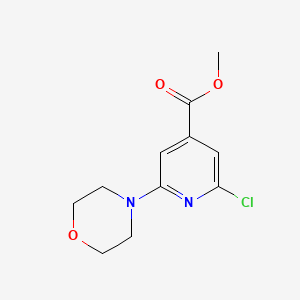


![3-Methyl-3-azaspiro[5.5]undec-7-en-9-one](/img/structure/B1396734.png)
![1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanesulfonamide](/img/structure/B1396735.png)
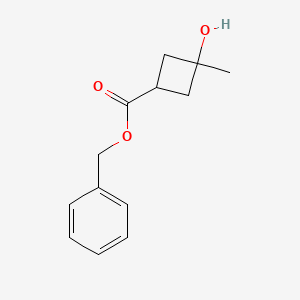
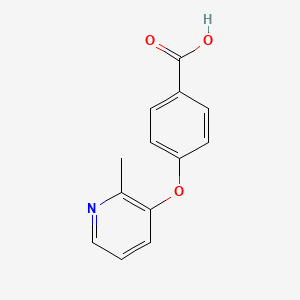
![Hexanoic acid, 6-[(triphenylmethyl)thio]-, 2,5-dioxo-1-pyrrolidinyl ester](/img/structure/B1396741.png)
